molecular formula C19H19BrFN5O B2918870 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415463-88-4

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2918870
CAS No.: 2415463-88-4
M. Wt: 432.297
InChI Key: UBPIQHWQYRQWLZ-UHFFFAOYSA-N
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Description

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring substituted with a bromopyrimidine group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives.

The bromopyrimidine group is incorporated through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can be performed on the bromopyrimidine group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halogenated pyrimidines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the bromopyrimidine moiety.

Scientific Research Applications

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine group can form hydrogen bonds or hydrophobic interactions with target proteins, while the quinazolinone core can inhibit enzyme activity by binding to the active site. The fluoro and methyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN5O/c1-12-24-17-8-15(21)2-3-16(17)18(27)26(12)11-13-4-6-25(7-5-13)19-22-9-14(20)10-23-19/h2-3,8-10,13H,4-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPIQHWQYRQWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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